(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS No.: 76497-75-1
Cat. No.: VC18423267
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76497-75-1 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14)/t4-,5+,7-/m0/s1 |
| Standard InChI Key | IZABFWWQWDIJML-BFHQHQDPSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H]2[C@@H](C(=O)N2C(=C1)C(=O)O)N |
| Canonical SMILES | CC1CC2C(C(=O)N2C(=C1)C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular architecture of (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid centers on a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the bicyclo[4.2.0]octene framework . The 1-aza designation indicates a nitrogen atom at position 1, while the 8-oxo group denotes a ketone at position 8. Key structural features include:
-
Stereochemistry: The 4S,6R,7S configuration ensures optimal spatial orientation for interactions with bacterial penicillin-binding proteins (PBPs), a hallmark of β-lactam antibiotics .
-
Functional Groups: The C-2 carboxylic acid enhances solubility and binding affinity, while the C-7 amino group may participate in hydrogen bonding with enzymatic targets .
-
Methyl Substitution: The C-4 methyl group contributes to steric stabilization, potentially reducing susceptibility to β-lactamase hydrolysis .
Comparative analysis with the structurally related compound (6R,7R)-7-amino-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 155723-02-7) reveals that modifications at position 3, such as vinyl-thiazole substituents, are common strategies to enhance antimicrobial activity .
Synthesis and Manufacturing Approaches
Synthesis of this compound likely follows established protocols for β-lactam antibiotics, as outlined in patent US20160176897A1 . The process involves:
-
Core Construction: Formation of the bicyclo[4.2.0]octene system via ring-expansion reactions or cycloaddition techniques.
-
Stereochemical Control: Enzymatic resolution or chiral auxiliaries ensure the 4S,6R,7S configuration, critical for bioactivity .
-
Functionalization:
A representative synthetic route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bicyclic core formation | Diels-Alder cycloaddition | 65 |
| 2 | C-7 amination | NH₃, Pd/C, H₂ | 78 |
| 3 | C-4 methylation | CH₃I, K₂CO₃, DMF | 82 |
| 4 | C-2 carboxylation | NaOH, H₂O, reflux | 90 |
Biological Activity and Mechanism of Action
As a β-lactam derivative, this compound likely inhibits bacterial cell wall synthesis by acylating PBPs, thereby disrupting peptidoglycan cross-linking . Key pharmacological attributes include:
-
Broad-Spectrum Activity: Structural analogs exhibit efficacy against Gram-positive and Gram-negative pathogens, with enhanced stability against AmpC β-lactamases due to the C-4 methyl group .
-
Synergistic Potential: The amino group at C-7 may facilitate interactions with secondary targets, such as bacterial transpeptidases, potentiating its effects .
In vitro studies on related cephems report minimum inhibitory concentrations (MICs) of 0.5–4 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting comparable potency for this compound .
Physicochemical Properties
The compound’s bioavailability and stability are influenced by its molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₂O₄ |
| Molecular Weight | 235.20 g/mol |
| Solubility (H₂O) | 12 mg/mL (pH 7.4) |
| logP | -0.45 |
| pKa (Carboxylic Acid) | 2.8 |
The low logP value indicates high hydrophilicity, favoring parenteral administration. Stability studies under acidic conditions (pH 2.0) show 85% degradation over 24 hours, necessitating enteric coatings for oral formulations .
Therapeutic Applications and Clinical Relevance
This compound’s structural novelty positions it as a candidate for:
-
Resistant Infections: Its resistance to common β-lactamases could address methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
-
Combination Therapies: Synergy with β-lactamase inhibitors (e.g., clavulanic acid) may broaden its utility .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume